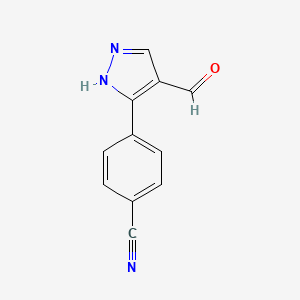

4-(4-formyl-1H-pyrazol-3-yl)benzonitrile

Description

Contextualization within Heterocyclic Chemistry and Pyrazole (B372694) Systems

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Among these, nitrogen-containing heterocycles are particularly prominent due to their widespread presence in natural products, pharmaceuticals, and functional materials.

The pyrazole ring is a cornerstone of heterocyclic chemistry. It is a five-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts a unique set of properties, including thermal stability and the ability to act as both a hydrogen bond donor and acceptor. Pyrazole derivatives are a privileged class of compounds in drug discovery, forming the core structure of numerous established therapeutic agents. mdpi.comnih.gov Their applications span a wide range of medicinal areas, including anti-inflammatory, anticancer, antibacterial, and antiviral treatments. nih.govbohrium.comuj.ac.za Beyond medicine, pyrazole-based compounds are utilized in agrochemicals and as ligands in coordination chemistry and materials science due to their versatile synthetic accessibility and diverse functionalities. mdpi.comuj.ac.zaresearchgate.net

Significance of Benzonitrile (B105546) and Formyl Moieties in Organic Frameworks

The functionality of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is greatly enhanced by its two key substituents: the benzonitrile and formyl groups.

The benzonitrile moiety consists of a benzene (B151609) ring attached to a nitrile group (-C≡N). Benzonitrile is more than just a solvent; it is a versatile precursor in organic synthesis. wikipedia.org The nitrile group is a valuable functional handle that can be converted into other groups such as amines, amides, and carboxylic acids. Its presence in a molecule can influence electronic properties and provides a site for further chemical modification. In medicinal chemistry, the benzonitrile unit is found in various biologically active molecules and serves as a key intermediate for pharmaceuticals and agrochemicals. fiveable.meontosight.ai

The formyl group (-CHO), which defines an aldehyde, is one of the most important functional groups in organic chemistry. biologyinsights.comfiveable.me Its carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack, making it a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.meontosight.ai This reactivity is harnessed in numerous synthetic transformations, including condensation, oxidation, and reduction reactions. The introduction of a formyl group, a process known as formylation, is a common strategy to create aldehydes that serve as intermediates in the synthesis of complex pharmaceuticals, fragrances, and polymers. biologyinsights.comwikipedia.org The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto an aromatic ring, such as pyrazole. chemmethod.comwisdomlib.orgmdpi.com

Overview of 4-Formylpyrazole Derivatives in Contemporary Chemical Research

4-Formylpyrazole derivatives, which feature an aldehyde group at the 4-position of the pyrazole ring, are highly valuable and versatile intermediates in modern chemical research. Their synthesis is often achieved through the Vilsmeier-Haack formylation of corresponding pyrazole precursors. chemmethod.commdpi.com The strategic placement of the reactive formyl group on the stable pyrazole core allows for the construction of more complex molecular architectures.

In contemporary research, 4-formylpyrazoles are extensively used as building blocks for novel therapeutic agents. The formyl group serves as a convenient anchor point for synthesizing a wide array of derivatives, such as hydrazones, imines, and other heterocyclic systems, through condensation reactions. nih.govnih.gov These derivatives have shown significant promise in addressing critical health challenges, particularly in the development of new antibiotics to combat drug-resistant bacteria. nih.govmdpi.com Research has demonstrated that compounds derived from 4-formylpyrazoles exhibit potent antimicrobial activity against pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Furthermore, various studies have explored the potential of 4-formylpyrazole derivatives as anticancer, antifungal, and antioxidant agents. chemmethod.comnih.gov

The table below summarizes selected research findings on derivatives that share the 4-formylpyrazole core, highlighting the broad therapeutic potential of this class of compounds.

| Derivative Class | Synthesis Method | Investigated Activity | Key Findings |

| Pyrazole-derived hydrazones | Condensation of 4-formylpyrazoles with hydrazines | Antibacterial | Potent growth inhibitors of drug-resistant Staphylococcus aureus and Acinetobacter baumannii. nih.gov |

| Diylbenzoic acid-derived pyrazole aldehydes | Vilsmeier-Haack reaction | Antibacterial | Served as precursors for narrow-spectrum antibiotics against Acinetobacter baumannii. nih.gov |

| Coumarin pyrazole hybrids | Vilsmeier-Haack reaction | Antimicrobial, Antioxidant | Showed excellent activity against various bacterial and fungal strains and potent antioxidant properties. nih.gov |

| Thiadiazole-pyrazolyl-thiazolidinones | Multi-component reaction | Antibacterial | Derivatives showed strong potency against Pseudomonas aeruginosa. mdpi.com |

| Galloyl hydrazide-derived 4-formyl pyrazoles | Vilsmeier-Haack reaction | Antimicrobial | Exhibited excellent to good efficacy against pathogenic bacteria. chemmethod.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-formyl-1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPVXCZCKMUARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003017-90-0 | |

| Record name | 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Formyl 1h Pyrazol 3 Yl Benzonitrile and Analogous Structures

Vilsmeier-Haack Reaction as a Primary Synthetic Route to 4-Formylpyrazoles

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. bohrium.comresearchgate.netnih.gov It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole (B372694) ring, most commonly at the C4 position. chemmethod.comresearchgate.net

The mechanism of the Vilsmeier-Haack reaction begins with the activation of DMF by POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. organic-chemistry.orgthieme-connect.com This electrophile is then attacked by the electron-rich C4 position of the pyrazole ring, which acts as the nucleophile. This step is a classic electrophilic aromatic substitution. The resulting intermediate subsequently eliminates HCl to form an iminium salt. In the final work-up step, this iminium salt is hydrolyzed by water to yield the 4-formylpyrazole product. nih.govthieme-connect.com The reaction is particularly effective for pyrazoles as the C4 position is activated for electrophilic attack.

The synthesis of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile and its analogs is effectively achieved by applying the Vilsmeier-Haack reaction to a suitable hydrazone precursor. nih.govnih.gov A common strategy involves the initial condensation of a substituted acetophenone (B1666503) with a substituted hydrazine (B178648) to form a hydrazone. This hydrazone then undergoes a cyclization and formylation sequence in one pot under Vilsmeier-Haack conditions (POCl₃/DMF). chemmethod.com

For a closely related analog, 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid, the synthesis starts with the reaction of 4-hydrazinobenzoic acid and 4-acetylbenzoic acid to form the corresponding hydrazone. nih.gov This intermediate is then treated with the Vilsmeier reagent to afford the desired 4-formyl pyrazole derivative in high yield. nih.gov A similar pathway can be envisioned for the target molecule, likely starting from 4-acetylbenzonitrile (B130643) and 4-cyanophenylhydrazine.

The following table summarizes findings for the synthesis of analogous structures using this method.

| Starting Materials | Product | Reagents | Yield | Reference |

| 4-Hydrazinobenzoic acid, 4-Acetylbenzoic acid | 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | POCl₃, DMF | 90% | nih.gov |

| 4-Hydrazinobenzoic acid, 3-Fluoroacetophenone | 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | POCl₃, DMF | - | nih.gov |

| 4-Hydrazinobenzoic acid, 4-Fluoroacetophenone | 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | POCl₃, DMF | - | nih.gov |

| Phenylhydrazine, Acetophenone | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | - | wisdomlib.org |

Table 1: Synthesis of 4-Formylpyrazole Analogs via Vilsmeier-Haack Reaction.

The Vilsmeier-Haack reaction is broadly applicable to a wide range of hydrazone precursors for the synthesis of 4-formylpyrazoles. nih.gov The reaction's success is dependent on the electronic nature of the pyrazole ring. Electron-donating groups on the ring generally facilitate the electrophilic substitution, leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the ring, making formylation more difficult.

A key limitation can be observed with N-unsubstituted pyrazoles. Some studies report that 3,5-dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, fails to undergo formylation at the C4 position under typical Vilsmeier-Haack conditions. researchgate.net The presence of a substituent on a ring nitrogen can be crucial for the reaction to proceed efficiently. The reaction conditions, such as temperature and reaction time, can also be optimized to improve yields for different substrates. rsc.org Microwave-assisted Vilsmeier-Haack reactions have been shown to enhance reaction rates and improve yields compared to conventional heating methods. bohrium.comresearchgate.net

Alternative and Related Synthetic Strategies for Pyrazole-Substituted Benzonitriles

Beyond direct formylation, the synthesis of the core 4-(1H-pyrazol-3-yl)benzonitrile structure can be achieved through methods that either construct the pyrazole ring with the benzonitrile (B105546) moiety already attached or form the bond between the two pre-existing rings.

Cyclocondensation is the most fundamental method for synthesizing the pyrazole ring. The classic Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com To produce a pyrazole-substituted benzonitrile, one of the starting materials must contain the cyanophenyl group.

This can be achieved by reacting a hydrazine with a β-ketonitrile that bears the desired aryl group. For example, the cyclocondensation of hydrazine hydrate (B1144303) with 3-aryl-3-oxopropanenitriles is a known route to 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. mdpi.com This approach builds the pyrazole ring and incorporates the aryl (benzonitrile) substituent in a single, efficient step.

Common 1,3-dielectrophilic precursors used in pyrazole synthesis include:

1,3-Diketones mdpi.com

α,β-Unsaturated ketones and aldehydes mdpi.comnih.gov

β-Ketonitriles mdpi.com

The regioselectivity of the cyclocondensation can sometimes be a challenge, potentially leading to a mixture of isomers, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds between aromatic and heteroaromatic rings. nih.gov This method is ideal for linking a pre-synthesized pyrazole ring to a benzonitrile ring. The reaction typically involves coupling an aryl boronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base. researchgate.net

To synthesize a compound like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a key intermediate for various pharmaceuticals, a Suzuki reaction can be performed between a pyrazole-boronic acid derivative and a halo-benzonitrile. google.com For instance, a patented process describes the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester with 4-bromo-2-chlorobenzonitrile. google.com The protecting group on the pyrazole nitrogen is subsequently removed to yield the final product. This approach offers high yields and functional group tolerance. nih.gov

The table below provides examples of conditions used in Suzuki-Miyaura couplings for aryl-pyrazole synthesis.

| Pyrazole Substrate | Aryl Substrate | Catalyst | Base | Yield | Reference |

| 1-(THP)-1H-pyrazole-5-boronic acid pinacol ester | 4-Bromo-2-chlorobenzonitrile | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | - | google.com |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl boronic acids | XPhos Pd G2 | - | - | rsc.org |

| 3-Bromopyrazole | Various aryl boronic acids | XPhos-derived precatalyst P1 | K₃PO₄ | High | nih.gov |

| Pyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | - | researchgate.net |

Table 2: Examples of Suzuki-Miyaura Coupling for Aryl-Pyrazole Synthesis.

Multicomponent Reaction Approaches in Pyrazole Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. mdpi.comnih.gov This approach has gained significant traction in heterocyclic chemistry, particularly for the construction of pyrazole scaffolds, due to its operational simplicity, time and energy savings, and high convergence. nih.govrsc.org The synthesis of functionalized pyrazoles, analogous to this compound, can be effectively achieved through various MCR strategies, which primarily involve the condensation of key building blocks.

A prevalent MCR for pyrazole synthesis involves the reaction between a hydrazine derivative, a 1,3-dicarbonyl compound (or an equivalent that can form in situ), and an aldehyde. beilstein-journals.org A variation of this is the widely used four-component reaction to produce highly substituted pyrano[2,3-c]pyrazoles, which involves the condensation of a hydrazine, an ethyl acetoacetate, an aldehyde, and malononitrile. semanticscholar.orgrsc.org This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. mdpi.com

The introduction of a formyl group at the C4-position of the pyrazole ring, a key feature of the target compound, can also be accomplished within a multicomponent framework. For instance, a one-pot reaction involving 3-(2-bromoacetyl)coumarins, thiosemicarbazide, and substituted acetophenones, followed by Vilsmeier-Haack formylation conditions, yields coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes. nih.gov This demonstrates the formation of both the pyrazole and thiazole (B1198619) rings, along with the regioselective introduction of a formyl group, in a sequential one-pot process. nih.gov

The versatility of MCRs is further enhanced by the wide array of catalysts that can be employed to promote these transformations. These range from simple bases like piperidine (B6355638) or sodium benzoate (B1203000) to more complex systems including ionic liquids, solid-supported catalysts, and nanoparticles, often enabling the reactions to proceed under environmentally benign conditions, such as in aqueous media or solvent-free systems. mdpi.combeilstein-journals.orgsemanticscholar.org

Below are examples of multicomponent reactions used to synthesize various pyrazole derivatives, illustrating the diversity of reactants and conditions.

A common three-component approach involves the reaction of aldehydes, malononitrile, and a hydrazine to yield 5-aminopyrazole-4-carbonitriles. beilstein-journals.orgbohrium.com This method is notable for its efficiency and tolerance of diverse functional groups on the aldehyde component. beilstein-journals.org

Table 1: Three-Component Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives beilstein-journals.org

| Aldehyde | Hydrazine | Catalyst/Solvent | Yield (%) |

| Aromatic Aldehydes | Phenylhydrazine | Solid-phase vinyl alcohol (SPVA) / Solvent-free | Good to Excellent |

| Aromatic Aldehydes | Hydrazine Hydrate | Molecular Iodine / various | Good |

| Aromatic Aldehydes | Hydrazine Hydrate | CuO/ZrO2 / various | High |

Four-component reactions are particularly powerful for creating fused heterocyclic systems like pyrano[2,3-c]pyrazoles. These reactions showcase excellent atom economy by combining four distinct starting materials into a single complex product. semanticscholar.orgrsc.org

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives mdpi.comsemanticscholar.orgrsc.org

| Aldehyde | β-Ketoester | Active Methylene (B1212753) Compound | Hydrazine Source | Catalyst/Solvent | Yield (%) |

| (Hetaryl)aldehydes | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Taurine / Water | 85-92 |

| Aryl aldehydes | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Sodium benzoate / Water | High |

| Substituted aldehydes | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Ceria-doped zirconia / Ethanol | Excellent |

| Aldehydes or Ketones | Ethyl acetoacetate | Malononitrile | Hydrazine hydrate | Magnetic Fe3O4 nanoparticles / Water | High |

Another notable multicomponent approach is the synthesis of pyrazole-linked thiazoles. This involves a one-pot, three-component reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878) in a hydrogen bond-donating medium like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), achieving C-C, C-N, and C-S bond formation at room temperature. acs.org

Table 3: Three-Component Synthesis of Thiazole-Linked Pyrazole Derivatives acs.org

| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | Solvent | Yield (%) |

| Phenylglyoxal monohydrate | Thiobenzamide | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | HFIP | High |

| Various Aryl Glyoxals | Various Aryl Thioamides | Various Pyrazolones | HFIP | Good to Excellent |

These examples underscore the power and flexibility of multicomponent reactions in constructing a wide variety of substituted and fused pyrazole systems, providing efficient pathways to complex structures analogous to this compound.

Chemical Reactivity and Derivatization of 4 4 Formyl 1h Pyrazol 3 Yl Benzonitrile

Transformations of the Formyl Group

The aldehyde functionality at the C-4 position of the pyrazole (B372694) ring is a key site for a variety of chemical modifications, enabling the synthesis of more complex molecular architectures.

Aldol-Crotonic Condensation and Formation of α,β-Unsaturated Carbonyl Systems

The formyl group of pyrazole-4-carbaldehydes readily participates in condensation reactions with active methylene (B1212753) compounds to yield α,β-unsaturated carbonyl systems, commonly known as chalcones. This transformation is typically achieved through the Claisen-Schmidt condensation, a variant of the Aldol condensation.

In a representative synthesis, 4-formyl pyrazole derivatives are treated with substituted acetophenones in the presence of a base, such as aqueous potassium hydroxide (B78521), to afford the corresponding chalcones. orientjchem.org This reaction underscores the electrophilic nature of the formyl carbon, which is susceptible to nucleophilic attack by the enolate formed from the acetophenone (B1666503).

Another important reaction for the formation of α,β-unsaturated systems is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. For instance, 4-formyl pyrazoles can react with pyrazolones in the presence of acetic acid to yield methylene-bridged compounds. researchgate.net Similarly, the Knoevenagel condensation of pyrazole-aldehydes with various acetonitrile (B52724) compounds has been utilized to synthesize heteroaryl-acrylonitrile derivatives. dergipark.org.tr

These condensation reactions are pivotal in expanding the molecular complexity of the starting aldehyde, providing access to compounds with extended conjugation and diverse biological activities.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 4-Formyl pyrazole | 4-Morpholinoacetophenone | Claisen-Schmidt Condensation | Chalcone |

| 4-Formyl pyrazole | 1,2-Dihydro-1-phenyl-3-propylpyrazol-5-one | Knoevenagel Condensation | (4)-1-phenyl-4-((1-phenyl-1H-pyrazol-4-yl) methylene)-3-propyl-1H-pyrazol-5-(4H)-one |

| Pyrazole aldehyde | Acetonitrile derivatives | Knoevenagel Condensation | Heteroaryl-acrylonitrile |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazones, Imines)

The formyl group of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is highly susceptible to condensation reactions with a variety of nitrogen-containing nucleophiles, leading to the formation of imines (Schiff bases) and hydrazones. These reactions are fundamental in the derivatization of this pyrazole scaffold.

The synthesis of hydrazones is readily achieved by reacting the pyrazole aldehyde with various hydrazine (B178648) derivatives. For example, a series of novel hydrazone derivatives of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid were synthesized by reacting the aldehyde with several hydrazine derivatives, resulting in good yields of the corresponding hydrazones. nih.gov Similarly, coumarin-pyrazole-hydrazone hybrids have been synthesized from the corresponding 4-formyl pyrazole derivative. orientjchem.org These reactions typically proceed under mild conditions, often in a suitable solvent like ethanol, and may be catalyzed by a small amount of acid.

The formation of imines, or Schiff bases, occurs through the reaction of the aldehyde with primary amines. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules. google.com

The resulting hydrazone and imine derivatives of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their potential as narrow-spectrum antibiotics. thieme-connect.com

| Starting Aldehyde | Reactant | Product Type |

| 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Hydrazine derivatives | Hydrazone |

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | Hydrazine derivatives | Hydrazone |

| This compound | Primary amines | Imine (Schiff base) |

Other Oxidative and Reductive Manipulations of the Aldehyde Moiety

The aldehyde group of 4-formylpyrazole derivatives can undergo both oxidation and reduction to yield other important functional groups, further expanding the synthetic utility of this class of compounds.

Oxidation: The formyl group can be oxidized to a carboxylic acid. A common method for this transformation is the use of potassium permanganate (B83412) (KMnO4) in a basic medium. This oxidation has been successfully applied to 3-aryl-substituted pyrazole-4-carboxaldehydes to produce the corresponding pyrazole-4-carboxylic acids. researchgate.net The resulting carboxylic acid functionality can then be used for further derivatization, such as esterification or amidation.

Reduction: While specific examples for the reduction of this compound are not prevalent in the reviewed literature, the reduction of a formyl group to a hydroxymethyl group is a standard organic transformation. This can typically be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl pyrazole can serve as a precursor for various other functional group transformations.

| Transformation | Reagent | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH4) | Hydroxymethyl |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring itself is an aromatic heterocycle that can undergo a range of substitution and derivatization reactions, primarily at the nitrogen atoms and the unsubstituted carbon atom.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The aromatic nature of the pyrazole ring allows it to participate in electrophilic substitution reactions. Generally, in unsubstituted pyrazoles, electrophilic attack occurs preferentially at the C-4 position. researchgate.net However, in the case of this compound, the C-4 position is already functionalized with a formyl group. This substituent is deactivating, which would make further electrophilic substitution on the ring more challenging. Any subsequent electrophilic attack would likely be directed to other positions on the aromatic rings of the substituents, depending on their activating or deactivating nature.

Halogenation of pyrazoles, a common electrophilic substitution, typically occurs at the C-4 position. For instance, pyrazoles react with N-halosuccinimides to yield 4-halopyrazoles. researchgate.net Since the C-4 position is occupied in the target molecule, direct halogenation on the pyrazole ring is unlikely.

Nucleophilic substitution reactions on the pyrazole ring are less common but can occur at the C-3 and C-5 positions, especially if they are substituted with good leaving groups.

N-Substitution and Derivatization Strategies

The pyrazole ring contains two nitrogen atoms, and the N-H proton can be readily removed by a base, allowing for N-substitution reactions. This provides a versatile handle for introducing a wide range of substituents at the N-1 position.

N-Alkylation: A common method for the N-alkylation of pyrazoles involves deprotonation with a base followed by reaction with an alkyl halide. mdpi.comsemanticscholar.org Various bases and reaction conditions can be employed to achieve this transformation. An alternative method utilizes trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst. mdpi.com

N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be achieved through several methods, most notably the Ullmann condensation. This reaction typically involves the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org L-proline can be used as an additive to facilitate this coupling reaction. researchgate.net More modern approaches may utilize aryl boronic acids in copper-catalyzed N-arylation reactions.

These N-substitution strategies are crucial for modifying the properties of the pyrazole core, influencing its biological activity and physical characteristics.

| Reaction Type | Reagents | Product |

| N-Alkylation | Base, Alkyl Halide | N-Alkyl Pyrazole |

| N-Alkylation | Trichloroacetimidate, Brønsted Acid | N-Alkyl Pyrazole |

| N-Arylation | Aryl Halide, Copper Catalyst, Base | N-Aryl Pyrazole |

Chemical Modifications of the Benzonitrile (B105546) Group

The benzonitrile group in this compound is a versatile functional moiety that can undergo a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the nitrile triple bond and substitution reactions on the aromatic phenyl ring. Such derivatizations are crucial for modifying the compound's electronic properties, solubility, and potential for further functionalization.

Transformations of the Nitrile Moiety (e.g., Hydrolysis, Addition Reactions)

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for its conversion into several other important functional groups.

Hydrolysis:

Nitriles can be hydrolyzed to produce carboxylic acids. This transformation can be catalyzed by either acid or base and typically requires elevated temperatures. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comstackexchange.com

Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comchemistrysteps.com Tautomerization of the resulting imidic acid yields an amide, which is then hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.comweebly.com The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed under the basic conditions to a carboxylate salt. chemguide.co.ukweebly.com A final acidification step is required to obtain the free carboxylic acid. libretexts.org

Table 1: Conditions for Hydrolysis of the Nitrile Group

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat (reflux) | 4-(4-Formyl-1H-pyrazol-3-yl)benzamide | 4-(4-Formyl-1H-pyrazol-3-yl)benzoic acid |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat (reflux), followed by acidification (e.g., HCl) | 4-(4-Formyl-1H-pyrazol-3-yl)benzamide | 4-(4-Formyl-1H-pyrazol-3-yl)benzoic acid |

Addition Reactions:

The nitrile group can undergo addition reactions with various nucleophiles, including organometallic reagents and hydrides, leading to the formation of ketones and amines, respectively.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile carbon to form an imine anion after an aqueous workup. libretexts.org This intermediate is then readily hydrolyzed to a ketone. chemistrysteps.com This reaction provides a powerful method for forming a new carbon-carbon bond.

Reduction to Amines and Aldehydes: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves two successive additions of a hydride ion. chemistrysteps.com Alternatively, using a bulkier, less reactive reducing agent such as diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis allows for the reaction to be stopped at the intermediate imine stage, which hydrolyzes to yield an aldehyde. chemistrysteps.com

[3+2] Cycloaddition to form Tetrazoles: Nitriles can react with azides in a [3+2] cycloaddition reaction to form tetrazole rings. researchgate.net This is a common method for synthesizing 5-substituted-1H-tetrazoles. researchgate.net Tetrazoles are considered important bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and lipophilicity. beilstein-journals.orgbeilstein-journals.org The reaction is often catalyzed by Lewis acids.

Table 2: Addition Reactions of the Nitrile Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Ketone Synthesis | 1. Grignard Reagent (R-MgX) or Organolithium (R-Li) in ether/THF 2. H₃O⁺ workup | Aryl Ketone (e.g., 1-(4-(4-formyl-1H-pyrazol-3-yl)phenyl)ethan-1-one if R=CH₃) |

| Reduction to Primary Amine | 1. LiAlH₄ in ether/THF 2. H₂O workup | (4-(4-Formyl-1H-pyrazol-3-yl)phenyl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H in toluene, low temperature 2. H₂O workup | 4-(4-Formyl-1H-pyrazol-3-yl)benzaldehyde |

| Tetrazole Synthesis | Sodium azide (B81097) (NaN₃), Lewis Acid (e.g., ZnCl₂, NH₄Cl), solvent (e.g., DMF), heat | 5-(4-(4-Formyl-1H-pyrazol-3-yl)phenyl)-1H-tetrazole |

Aromatic Substitutions on the Benzonitrile Phenyl Ring

The phenyl ring of the benzonitrile moiety can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. wikipedia.org The feasibility and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the nitrile group and the pyrazol-3-yl group. msu.edu

Both the nitrile group and the pyrazol-3-yl group are electron-withdrawing, and therefore deactivate the benzene (B151609) ring towards electrophilic attack. chemistrysteps.comnih.gov

Nitrile Group (-CN): This is a strong deactivating group that directs incoming electrophiles to the meta position (positions 2 and 6 relative to the pyrazole). chemistrysteps.com

Pyrazol-3-yl Group: This heterocyclic substituent is also deactivating. nih.gov Under the strong acidic conditions often used for EAS reactions, the pyrazole ring can be protonated, further increasing its deactivating effect. nih.gov

Due to the presence of two deactivating groups, the benzonitrile ring in this compound is significantly less reactive than benzene, and harsh reaction conditions may be required for substitution to occur. msu.educhemistrysteps.com Friedel-Crafts alkylation and acylation reactions are generally not successful on such strongly deactivated rings. chemistrysteps.comuomustansiriyah.edu.iq For other EAS reactions, the substitution is expected to occur at the positions meta to the powerful directing nitrile group, i.e., at positions 2 and 6.

Nitration:

Aromatic nitration introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. chemistrysteps.comlibretexts.org

Halogenation:

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. libretexts.orglibretexts.org

Table 3: Electrophilic Aromatic Substitution on the Benzonitrile Phenyl Ring

| Reaction | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, heat | 4-(4-Formyl-1H-pyrazol-3-yl)-3-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(4-formyl-1H-pyrazol-3-yl)benzonitrile |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-(4-formyl-1H-pyrazol-3-yl)benzonitrile |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃), heat | 2-(4-Formyl-1H-pyrazol-3-yl)-5-cyanobenzenesulfonic acid |

Note: The product names in the table reflect substitution at one of the meta positions relative to the nitrile group.

Spectroscopic and Structural Characterization of 4 4 Formyl 1h Pyrazol 3 Yl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For a derivative, 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the formyl proton at 9.99 ppm and another singlet for the pyrazole (B372694) proton at 9.41 ppm. The aromatic protons appear as a multiplet in the range of 8.05-8.09 ppm. nih.gov The ¹³C NMR spectrum of this derivative displays the formyl carbon at 189.6 ppm and the carboxylic acid carbons at 172.1 and 171.6 ppm. The other aromatic and pyrazole carbons are observed at 156.9, 146.5, 141.1, 140.2, 136.1, 134.6, 133.9, 127.9, and 124.0 ppm. nih.gov

In another related structure, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the ¹H NMR spectrum (in CDCl₃) shows the pyrazole protons at 7.65, 7.53, and 6.26-6.28 ppm. The ¹³C NMR spectrum exhibits the carbonyl carbon at 194.7 ppm. mdpi.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl (CHO) | 9.99 (s) | 189.6 |

| Pyrazole-H | 9.41 (s) | - |

| Aromatic-H | 8.05-8.09 (m) | - |

| Carboxylic Acid (COOH) | - | 172.1, 171.6 |

| Aromatic/Pyrazole Carbons | - | 156.9, 146.5, 141.1, 140.2, 136.1, 134.6, 133.9, 127.9, 124.0 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of pyrazole derivatives typically shows characteristic absorption bands. For instance, the carbonyl group (C=O) of the formyl substituent is expected to show a strong absorption in the range of 1660-1700 cm⁻¹. In a study of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the C=O stretching vibration was observed at 1663 cm⁻¹. mdpi.com The cyano group (C≡N) stretching vibration is typically observed in the region of 2210-2260 cm⁻¹. For example, the IR spectrum of a pyrazole derivative containing a cyano group showed an absorption band at 2217 cm⁻¹. researchgate.net

The pyrazole ring itself exhibits characteristic vibrations. The C=N and C=C stretching vibrations within the pyrazole ring are generally observed in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net The N-H stretching vibration of the pyrazole ring, if unsubstituted, would appear as a broad band in the 3100-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Formyl (C=O) | Stretching | 1660-1700 |

| Cyano (C≡N) | Stretching | 2210-2260 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400-1600 |

| Pyrazole (N-H) | Stretching | 3100-3500 (broad) |

| Aromatic (C-H) | Stretching | 3000-3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The molecular formula of 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile is C₁₁H₇N₃O, which corresponds to a monoisotopic mass of 197.0589 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. For example, the HRMS (ESI-FTMS) data for a related derivative, 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid, showed a calculated mass of 337.0819 for [M+H]⁺, with the found mass being 337.0821, confirming its molecular formula. nih.gov

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for such compounds may involve the loss of the formyl group (CHO, 29 Da), the cyano group (CN, 26 Da), or cleavage of the pyrazole ring.

| Compound | Molecular Formula | Monoisotopic Mass (g/mol) | HRMS Data |

|---|---|---|---|

| This compound | C₁₁H₇N₃O | 197.0589 | - |

| 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid | C₁₈H₁₂N₂O₅ | 336.0746 | [M+H]⁺ calcd: 337.0819, found: 337.0821 nih.gov |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation

X-ray diffraction analysis of single crystals provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Such studies would be expected to reveal a relatively planar conformation for this compound, with potential for intermolecular hydrogen bonding involving the pyrazole N-H and the formyl oxygen or nitrile nitrogen atoms, leading to the formation of supramolecular assemblies in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6683 (3) |

| b (Å) | 17.8013 (7) |

| c (Å) | 9.7574 (4) |

| β (°) | 106.506 (4) |

| Volume (ų) | 1277.05 (9) |

Computational and Theoretical Investigations of 4 4 Formyl 1h Pyrazol 3 Yl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a balance between accuracy and computational cost for studying molecular systems. unifi.it Such calculations for 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile would be invaluable for a comprehensive understanding of its intrinsic properties.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Electronegativity, Hardness, Softness)

The electronic properties of a molecule are fundamental to its reactivity and behavior. DFT calculations could elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net

From the HOMO and LUMO energies, key chemical descriptors such as electronegativity (a measure of an atom's ability to attract electrons), chemical hardness (resistance to change in electron distribution), and softness (the reciprocal of hardness) can be derived. researchgate.net This information would help in predicting how this compound might interact with other molecules and its potential for use in various applications.

A hypothetical data table for such properties, which would be populated by the results of DFT calculations, is presented below.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Symbol | Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of this compound, each peak in its experimental spectrum could be assigned to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net This correlation between theoretical and experimental data is crucial for confirming the molecular structure.

The calculated frequencies for key functional groups, such as the formyl C=O stretch, the nitrile C≡N stretch, and the pyrazole (B372694) N-H stretch, would be of particular interest. A comparison with experimental data would validate the computational model used.

Table 2: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=O Stretch (Formyl) | Data not available | Data not available |

| C≡N Stretch (Nitrile) | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

Optimized Molecular Geometries and Conformational Analysis

Computational methods can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. jcsp.org.pk This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial relationship between the benzonitrile (B105546) and formyl-pyrazole moieties.

Conformational analysis could also be performed to identify different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly relevant for understanding the flexibility of the molecule and how it might fit into the active site of a biological target, for example.

Table 3: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (pyrazole-phenyl) | Data not available |

| Bond Length | C=O (formyl) | Data not available |

| Bond Length | C≡N (nitrile) | Data not available |

| Bond Angle | C-C-C (phenyl ring) | Data not available |

Structure-Property Relationship Predictions through Computational Methods

By systematically modifying the structure of this compound in silico (computationally) and calculating the resulting properties, a structure-property relationship (SPR) can be established. mdpi.com For instance, the effect of adding different substituent groups to the phenyl ring or the pyrazole ring on the electronic properties could be investigated.

This approach allows for the rational design of new molecules with tailored properties. For example, if the goal were to develop a molecule with a smaller HOMO-LUMO gap to enhance its electronic conductivity, computational SPR studies could predict which structural modifications would be most effective. This predictive power is a significant advantage of computational chemistry in materials science and drug discovery. nih.gov

Advanced Chemical Applications and Functional Materials Derived from 4 4 Formyl 1h Pyrazol 3 Yl Benzonitrile

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive functional groups on the 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile molecule allows for its elaboration into a wide array of more complex structures. The aldehyde functionality serves as a versatile handle for various condensation and cyclization reactions, while the pyrazole (B372694) and benzonitrile (B105546) groups can be tailored for specific applications, including biological targeting and materials engineering.

Precursor for Fused Heterocyclic Systems

The aldehyde group of this compound is a key feature that enables its use as a precursor for the synthesis of various fused heterocyclic systems. Pyrazole-4-carbaldehydes are known to be versatile starting materials for constructing fused ring systems of significant interest in medicinal and materials chemistry. researchgate.netsemanticscholar.org Through condensation reactions with a variety of binucleophiles, the formyl group can participate in the formation of new rings fused to the pyrazole core.

For instance, reactions with compounds containing active methylene (B1212753) groups and amino functionalities can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related heterocyclic frameworks. researchgate.netsemanticscholar.org These fused systems are often associated with a range of biological activities and unique photophysical properties. The specific reaction pathways and resulting products are dictated by the choice of reagents and reaction conditions.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole-4-carbaldehydes

| Starting Pyrazole-4-carbaldehyde Derivative | Reagent | Fused Heterocyclic Product | Reference |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile (B52724) derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Active methylene compounds | Pyrazolo[3,4-b]pyridines | semanticscholar.org |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazin-4-ones | semanticscholar.org |

Building Block for Ligands in Coordination Chemistry

The pyrazole moiety of this compound, with its available nitrogen atoms, makes it an excellent candidate for the construction of ligands for coordination chemistry. Pyrazole-based ligands are widely used due to their ability to form stable complexes with a variety of metal ions. mdpi.comchim.itnih.gov The formyl and cyano groups can be further modified to create multidentate ligands capable of forming intricate coordination complexes and polymers.

The aldehyde can be converted into an imine (Schiff base) through condensation with a primary amine, introducing an additional coordination site. The resulting imine-functionalized pyrazole can then act as a bidentate or tridentate ligand. The benzonitrile group, while less commonly involved in direct coordination, can influence the electronic properties of the ligand and the resulting metal complex.

Table 2: Potential Ligand Architectures from this compound

| Modification of Formyl Group | Resulting Ligand Type | Potential Coordination Modes |

| Condensation with a primary amine | Schiff base ligand | Bidentate (N,N') |

| Reduction to an alcohol and etherification | Pyrazolyl-methanol derivative | Monodentate or bridging |

| Oxidation to a carboxylic acid | Pyrazole-4-carboxylic acid derivative | Bidentate (N,O) |

Role in the Synthesis of Potential Androgen Receptor Antagonists as Chemical Intermediates

The core structure of this compound is closely related to intermediates used in the synthesis of potent androgen receptor (AR) antagonists. google.comnih.gov Nonsteroidal AR antagonists are crucial in the treatment of prostate cancer. The pyrazole scaffold, substituted with aryl groups, has been identified as a key pharmacophore in several potent AR inhibitors.

Specifically, a structurally similar compound, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, is a key intermediate in the preparation of a known AR antagonist. google.com The synthetic strategies often involve the modification of the pyrazole ring and the benzonitrile-containing phenyl ring to optimize binding to the androgen receptor. The formyl group in this compound provides a synthetic handle for introducing the necessary pharmacophoric features required for antiandrogenic activity. For instance, it can be converted to other functional groups that mimic the interactions of the natural androgenic ligands with the receptor.

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of some pyrazole derivatives, coupled with the ability to tailor their electronic properties through substitution, makes them attractive candidates for the development of chemosensors and fluorescent probes. nih.govrsc.orgnih.gov The this compound scaffold can be functionalized to create molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or biologically relevant molecules.

The design of such probes often involves the incorporation of a recognition moiety that selectively interacts with the target analyte, and a signaling unit (the fluorophore) that reports this interaction through a change in fluorescence intensity or wavelength. The formyl group can be used to attach various recognition units, while the pyrazole-benzonitrile core can act as the fluorophore. The electron-withdrawing nature of the cyano group can also play a role in modulating the photophysical properties of the resulting probe.

Table 3: Design Principles for Chemosensors Based on Pyrazole Scaffolds

| Analyte | Recognition Moiety | Signaling Mechanism |

| Metal Ions | Schiff bases, crown ethers, etc. | Chelation-enhanced fluorescence (CHEF) |

| Anions | Hydrogen bond donors | Photoinduced electron transfer (PET) |

| Biomolecules | Specific binding motifs | Förster resonance energy transfer (FRET) |

Contributions to Materials Science Research (e.g., Liquid Crystal Components, Coordination Polymers)

In the realm of materials science, the rigid and polarizable structure of this compound makes it a promising component for the creation of novel functional materials, including liquid crystals and coordination polymers.

The elongated, somewhat planar structure of molecules derived from this compound, combined with the presence of a polar cyano group, are features commonly found in liquid crystalline materials. rsc.orgnih.gov By attaching long alkyl chains to the pyrazole or phenyl rings, it is possible to induce mesophase behavior. The self-assembly of such molecules can lead to the formation of ordered phases with unique optical and electronic properties.

Furthermore, as discussed in section 6.1.2, the ability of the pyrazole moiety to coordinate with metal ions opens the door to the construction of coordination polymers. mdpi.commdpi.com By linking metal centers with ligands derived from this compound, it is possible to create one-, two-, or three-dimensional networks. These materials can exhibit interesting properties such as porosity, catalysis, and unique magnetic or optical behavior, depending on the choice of the metal and the specific ligand design.

Table 4: Potential Applications in Materials Science

| Material Type | Key Structural Features | Potential Properties and Applications |

| Liquid Crystals | Rod-like molecular shape, polar terminal group | Display technologies, optical switching |

| Coordination Polymers | Metal-ligand coordination bonds, network structure | Gas storage, catalysis, sensing |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-formyl-1H-pyrazol-3-yl)benzonitrile, and how can purity be optimized?

- Methodology : The compound is typically synthesized via azide-alkyne cycloaddition (click chemistry) using precursors like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile . Key steps include:

- Reacting azide intermediates with alkynes (e.g., phenylacetylene) in THF/water with CuSO₄/Na-ascorbate catalysis.

- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) and recrystallization.

- Purity optimization: Monitor reactions with TLC, confirm structures via (e.g., δ = 7.75 ppm for aromatic protons) and HRMS .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- NMR : Aromatic protons (7.6–7.8 ppm), pyrazole protons (5.9–6.0 ppm), and nitrile signals (C≡N stretch at ~2228 cm⁻¹ in IR) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., m/z 224.0805 for C₁₁H₈N₆) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., SHELX for refinement) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology :

- Acts as a pharmacophore in kinase inhibitors or antimicrobial agents due to its pyrazole and nitrile moieties .

- Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition, MIC tests) and molecular docking to predict target interactions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

- Methodology :

- Use SHELXL for high-resolution refinement: Adjust occupancy parameters for disordered atoms and apply TWIN/BASF commands for twinned crystals .

- Validate with PLATON’s ADDSYM to detect missed symmetry .

- Example: Orthorhombic crystal system (Pca2₁) with Z = 4, resolved via hydrogen-bonding networks .

Q. What strategies mitigate genotoxic impurities during synthesis (e.g., bromo or formyl derivatives)?

- Methodology :

- Monitor impurities (e.g., 4-(4-bromo-3-formylphenoxy)benzonitrile) via UPLC-MS/MS with a C18 column (0.1% formic acid mobile phase) .

- Limit detection thresholds to ≤1 ppm using multiple reaction monitoring (MRM) .

Q. How does the electronic nature of substituents (e.g., formyl, nitrile) influence reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to map electron density (e.g., nitrile’s electron-withdrawing effect stabilizes transition states).

- Compare reaction yields with analogs (e.g., methyl vs. formyl substituents) using Suzuki-Miyaura coupling .

Q. What are the challenges in studying bioactivity mechanisms, and how are they addressed?

- Methodology :

- Use SAR studies : Synthesize derivatives (e.g., replacing pyridine with thiazole) and compare IC₅₀ values .

- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral How to validate?

- Methodology :

- Replicate synthesis under inert conditions (N₂/Ar) to exclude oxidation artifacts .

- Cross-validate with DSC for melting points and 2D NMR (COSY, HSQC) for structural confirmation .

Q. Conflicting bioactivity results across studies: How to identify root causes?

- Methodology :

- Audit assay conditions (e.g., cell line viability, serum concentration).

- Test compound stability in DMSO/water mixtures via HPLC to rule out degradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.